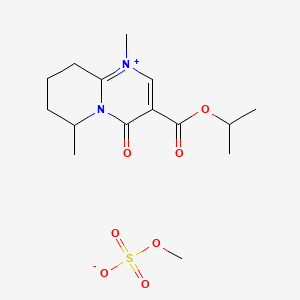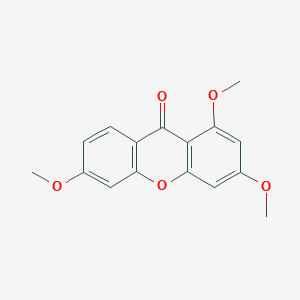
1,3,6-Trimethoxy-9H-xanthen-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,6-Trimethoxy-9H-xanthen-9-one is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found naturally in various plants, fungi, and lichens . The compound this compound is characterized by the presence of three methoxy groups attached to the xanthone core, which can influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-Trimethoxy-9H-xanthen-9-one typically involves the condensation of a salicylic acid derivative with a phenol derivative. One common method includes the use of 1,3,6-trimethoxybenzene and phthalic anhydride under acidic conditions to form the xanthone core . The reaction is usually carried out in the presence of a catalyst such as polyphosphoric acid or sulfuric acid, and the reaction mixture is heated to facilitate the formation of the xanthone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1,3,6-Trimethoxy-9H-xanthen-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy groups under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in the formation of various functionalized xanthone derivatives.
科学的研究の応用
1,3,6-Trimethoxy-9H-xanthen-9-one has several scientific research applications, including:
作用機序
The mechanism of action of 1,3,6-Trimethoxy-9H-xanthen-9-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s antioxidant activity may be attributed to its ability to scavenge free radicals and modulate oxidative stress pathways . Additionally, its anti-inflammatory effects may involve the inhibition of pro-inflammatory mediators and modulation of signaling pathways such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway .
類似化合物との比較
Similar Compounds
3,6-Dimethoxy-9H-xanthen-9-one: A derivative with two methoxy groups, used in the synthesis of fluorescein derivatives.
1,3,6-Trihydroxy-9H-xanthen-9-one: A hydroxy derivative with potential biological activities.
Azaxanthones: Compounds with nitrogen atoms in the xanthone core, exhibiting diverse biological activities.
Uniqueness
1,3,6-Trimethoxy-9H-xanthen-9-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological properties. The presence of three methoxy groups can enhance its solubility and stability, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
39731-22-1 |
|---|---|
分子式 |
C16H14O5 |
分子量 |
286.28 g/mol |
IUPAC名 |
1,3,6-trimethoxyxanthen-9-one |
InChI |
InChI=1S/C16H14O5/c1-18-9-4-5-11-12(6-9)21-14-8-10(19-2)7-13(20-3)15(14)16(11)17/h4-8H,1-3H3 |
InChIキー |
TTYIAQJUDBDEKO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)C=C(C=C3OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


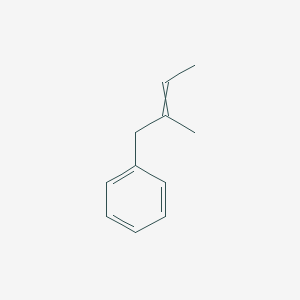
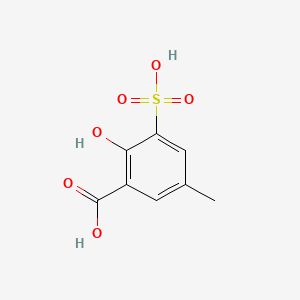
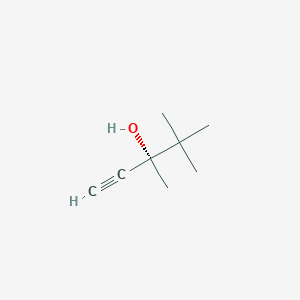
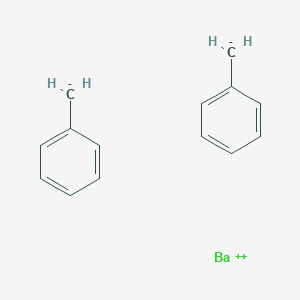
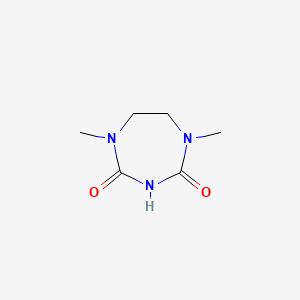

![[Bis(2-amino-2-oxoethyl)amino]acetic acid](/img/structure/B14674023.png)



![1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14674037.png)
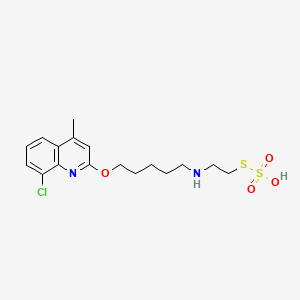
![1h-Pyrimido[5,4-c][1,2,5]oxadiazine](/img/structure/B14674050.png)
